molecular formula C8H7ClF3N B1322262 (2-Chloro-4-(trifluoromethyl)phenyl)methanamine CAS No. 581813-20-9

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1322262
CAS No.: 581813-20-9
M. Wt: 209.59 g/mol
InChI Key: ODSDBUOMHSEMBS-UHFFFAOYSA-N
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Description

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7ClF3N. It is characterized by the presence of a chloro group and a trifluoromethyl group attached to a benzene ring, along with a methanamine group.

Scientific Research Applications

(2-Chloro-4-(trifluoromethyl)phenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings

Safety and Hazards

The safety data sheet for “(2-Chloro-4-(trifluoromethyl)phenyl)methanamine” indicates that it’s hazardous, with pictograms GHS05 and GHS07 . The signal word is “Danger”, and there are several hazard statements associated with it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 2-chloro-4-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Mechanism of Action

The mechanism of action of (2-Chloro-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    (4-(Trifluoromethyl)phenyl)methanamine: Similar structure but lacks the chloro group.

    2-Chloro-4-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a methanamine group.

    4-(Trifluoromethyl)benzylamine: Similar structure but lacks the chloro group

Uniqueness: (2-Chloro-4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both chloro and trifluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-3-6(8(10,11)12)2-1-5(7)4-13/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSDBUOMHSEMBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624945
Record name 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581813-20-9
Record name 2-Chloro-4-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581813-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Chloro-4-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-chloro-4-(trifluoromethyl)phenyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 1.000 g (4.865 mmol) 2-chloro-4-trifluoromethyl-benzonitrile and 100 mg Raney nickel in conc. methanolic ammonia was hydrogenated for 20 h at RT and 3 bar. The catalyst was filtered off and the filtrate was evaporated down i. vac.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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